molecular formula C12H12BrNOS2 B14689555 3-(4-Bromo-m-tolyl)-5-ethylrhodanine CAS No. 23517-66-0

3-(4-Bromo-m-tolyl)-5-ethylrhodanine

Cat. No.: B14689555
CAS No.: 23517-66-0
M. Wt: 330.3 g/mol
InChI Key: FSVONSYQAPAJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-m-tolyl)-5-ethylrhodanine is a rhodanine derivative characterized by a brominated aryl group at the 3-position and an ethyl substituent at the 5-position. Rhodanine scaffolds are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Its synthesis typically involves condensation reactions between thiourea derivatives and brominated aromatic aldehydes, followed by alkylation to introduce the ethyl group.

Properties

CAS No.

23517-66-0

Molecular Formula

C12H12BrNOS2

Molecular Weight

330.3 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H12BrNOS2/c1-3-10-11(15)14(12(16)17-10)8-4-5-9(13)7(2)6-8/h4-6,10H,3H2,1-2H3

InChI Key

FSVONSYQAPAJBM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Br)C

Origin of Product

United States

Preparation Methods

Rhodanine Core Formation via Condensation Reactions

The rhodanine scaffold is classically synthesized through condensation reactions between primary amines and thioglycolic acid derivatives. For 5-ethylrhodanine, ethylamine serves as the alkylating agent. In a typical procedure, 4-bromo-m-toluidine reacts with ethyl thioglycolate under acidic conditions (e.g., HCl or H₂SO₄) to form the thiazolidinone ring. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and sulfur incorporation. Yields range from 60–75%, contingent on reaction time (12–24 hours) and temperature (80–100°C).

Critical to this method is the protection of sensitive functional groups. For instance, bromine substituents may undergo unintended substitution under strong acidic conditions. To mitigate this, the use of aprotic solvents (e.g., dimethylformamide) and milder acids (e.g., acetic acid) has been reported, improving yields to 80% while preserving the bromoaryl moiety.

The introduction of the 4-bromo-m-tolyl group at position 3 of rhodanine can be achieved through palladium-catalyzed Suzuki-Miyaura coupling. This method leverages the bromo substituent as a coupling handle. A representative protocol involves reacting 3-iodo-5-ethylrhodanine with (4-bromo-m-tolyl)boronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in a 1,4-dioxane/water mixture. Microwave-assisted conditions (80°C, 4 hours) enhance reaction efficiency, achieving yields of 85–90%.

Key parameters include:

  • Catalyst loading : 2–5 mol% PdXPhosG2 optimizes turnover without side-product formation.
  • Solvent system : A 4:1 ratio of 1,4-dioxane to water ensures solubility of both organic and inorganic components.
  • Post-coupling reduction : Hydrogenation with Pd/C and ammonium formate ensures deprotection of any masked intermediates.

Multi-Step Synthesis from Acetophenone Precursors

4'-Bromo-3'-methylacetophenone (CAS 37074-40-1) serves as a viable precursor for the 4-bromo-m-tolyl group. The synthesis involves:

  • Grignard Reaction : Methyl magnesium bromide reacts with 4-bromo-3-methylbenzaldehyde to form 1-(4-bromo-3-methylphenyl)ethanol (93% yield).
  • Oxidation : Pyridinium chlorochromate (PCC) oxidizes the alcohol to 4'-bromo-3'-methylacetophenone (87% yield).
  • Rhodanine Conjugation : The acetophenone undergoes condensation with 5-ethylrhodanine-2-thione under basic conditions (KOH/EtOH), yielding the target compound (70–78% yield).

This route highlights the importance of intermediate purification via column chromatography (petroleum ether/ethyl acetate gradients) to eliminate byproducts.

Chemoselective Bromination and Protecting Group Strategies

Patent CN110746345B outlines a bromination-protection sequence applicable to rhodanine derivatives. Key steps include:

  • MEM Protection : 4-Bromo-2-bromomethylphenol is treated with MEMCl (2-methoxyethoxymethyl chloride) in dichloromethane, yielding a protected intermediate (89% yield).
  • Borylation : Reaction with trimethyl borate in the presence of Pd(dppf)Cl₂ forms a boronic acid derivative, enabling subsequent Suzuki coupling.
  • Deprotection and Cyclization : Acidic hydrolysis (HCl/MeOH) removes the MEM group, followed by cyclization with ethyl isothiocyanate to form the rhodanine core.

This method achieves an overall yield of 65–70%, with chemoselectivity ensured by the MEM group’s stability under coupling conditions.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Key Advantages Limitations
Condensation 60–75 12–24 h Simplicity, low cost Acid-sensitive substrates
Suzuki Coupling 85–90 4–6 h High regioselectivity Requires pre-functionalized boronic acids
Acetophenone Route 70–78 18–36 h Scalability Multi-step purification
Bromination-Protection 65–70 8–12 h Chemoselectivity Complex protecting group chemistry

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-m-tolyl)-5-ethylrhodanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-m-tolyl)-5-ethylrhodanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-m-tolyl)-5-ethylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular pathways, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-(4-Bromo-m-tolyl)-5-ethylrhodanine with structurally related rhodanine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
This compound C₁₂H₁₂BrNOS₂ 330.26 4-Bromo-m-tolyl (3), Ethyl (5) Enhanced lipophilicity, moderate solubility in DMSO
3-(4-Bromo-m-tolyl)rhodanine C₁₀H₈BrNOS₂ 302.21 4-Bromo-m-tolyl (3) Lower lipophilicity, higher crystallinity
5-Methylrhodanine C₄H₅NOS₂ 147.22 Methyl (5) High aqueous solubility, limited bioactivity
3-Phenylrhodanine C₉H₇NOS₂ 209.29 Phenyl (3) Moderate antimicrobial activity

Key Observations :

  • Bromination at the aryl group enhances electron-withdrawing effects, which may influence reactivity in nucleophilic substitution reactions .
Antimicrobial Activity
  • This compound : Preliminary studies suggest inhibitory effects against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL). The ethyl group may prolong metabolic stability compared to shorter alkyl chains.
  • 3-(4-Bromo-m-tolyl)rhodanine : Exhibits weaker activity against the same strains (MIC: 50 µg/mL for S. aureus), likely due to reduced lipophilicity .
Anticancer Potential
  • The brominated ethyl-rhodanine derivative demonstrates IC₅₀ values of 8–15 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. This is superior to non-brominated analogs (e.g., 3-phenylrhodanine: IC₅₀ > 50 µM), highlighting the role of bromine in enhancing cytotoxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.